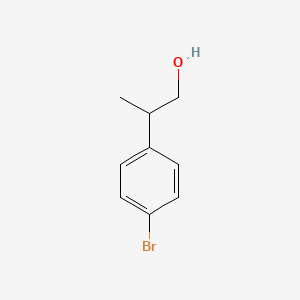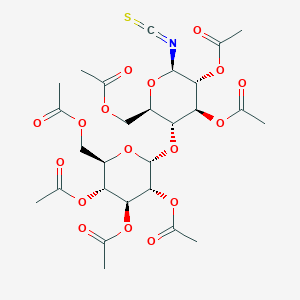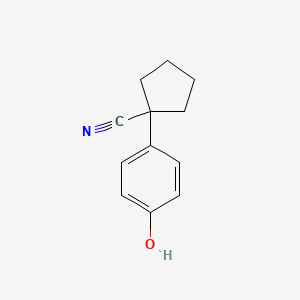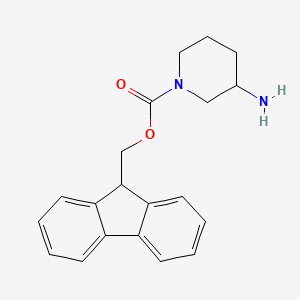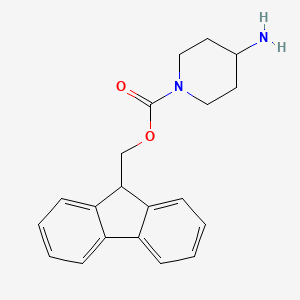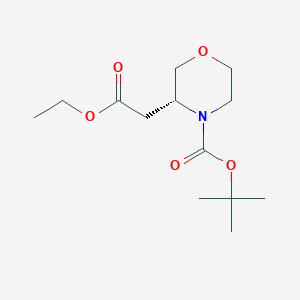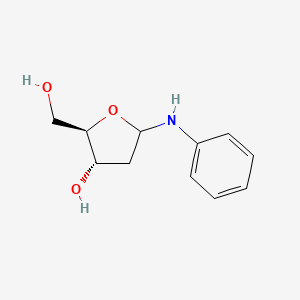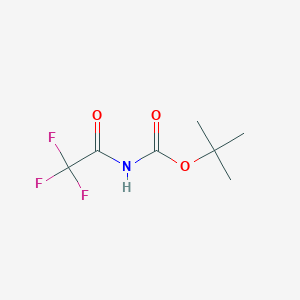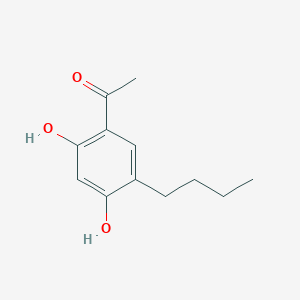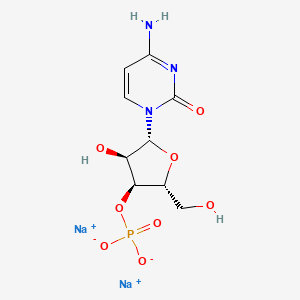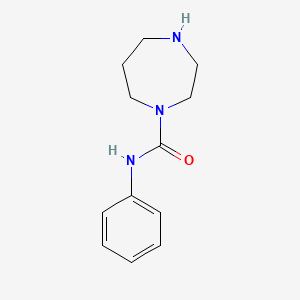
N-phenyl-1,4-diazepane-1-carboxamide
Overview
Description
“N-phenyl-1,4-diazepane-1-carboxamide” is a chemical compound with the empirical formula C12H17N3O . It has a molecular weight of 219.28 . The compound is provided by Sigma-Aldrich and Santa Cruz Biotechnology for early discovery researchers .
Molecular Structure Analysis
The SMILES string of “this compound” is O=C(Nc1ccccc1)N2CCCNCC2 . The InChI is 1S/C12H17N3O/c16-12(14-11-5-2-1-3-6-11)15-9-4-7-13-8-10-15/h1-3,5-6,13H,4,7-10H2,(H,14,16) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties are not provided in the available resources .Scientific Research Applications
Anticancer Potential
N-phenyl-1,4-diazepane-1-carboxamide derivatives have shown promise in the field of cancer research. A study by Teimoori et al. (2011) reported the synthesis and evaluation of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives for their anticancer activity. Among these, a specific derivative, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, demonstrated significant activity with an IC50 value of 18 µM against a B-cell leukemic cell line, highlighting its potential as an anticancer agent (Teimoori et al., 2011).
Synthesis Methods
The synthesis of 1,4-diazepane derivatives, including those related to this compound, has been explored using various methods. Wlodarczyk et al. (2007) described an efficient microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones, which are precursors to 1,4-diazepanes. This method offers rapid synthesis in good yields and has been pivotal in the development of various diazepane derivatives (Wlodarczyk et al., 2007).
Chemical Synthesis and Properties
Research by Siddiqui et al. (2013) introduced an N-Heterocyclic carbene-catalyzed synthesis of 1,3-diazepanes, which are closely related to this compound. This method involves the formation of a new C–C and a new C–N bond in a one-pot operation, showcasing the versatility of diazepanes in chemical synthesis (Siddiqui et al., 2013).
Application in Radiolabeling
This compound derivatives have also been utilized in radiolabeling for research purposes. Saemian et al. (2012) developed a method for 14C-labeling of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C], a compound structurally similar to this compound. This method is crucial for the study of these compounds in pharmacokinetics and metabolic pathways (Saemian et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-phenyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(14-11-5-2-1-3-6-11)15-9-4-7-13-8-10-15/h1-3,5-6,13H,4,7-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBOMKSWULXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



